molecular formula C11H9FN2 B8631636 2-(4-Fluorophenyl)glutaronitrile

2-(4-Fluorophenyl)glutaronitrile

Cat. No.: B8631636
M. Wt: 188.20 g/mol
InChI Key: IZWACIYEUVQLSK-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)glutaronitrile is an organic compound of research interest, characterized by a glutaronitrile backbone—a five-carbon chain with two nitrile groups—substituted at the second carbon with a 4-fluorophenyl group (Molecular Formula: C11H9FN2, Molecular Weight: 188.20 g/mol) . This structure places it in a class of compounds where the fluorophenyl moiety is known to significantly modulate physicochemical properties, potentially enhancing hydrophobicity and binding affinity in molecular systems . While direct application data for this specific compound is limited, its structural analogs underscore its potential value. Research on similar fluorophenyl-substituted compounds has demonstrated superior anti-cancer activity in QSAR models, where hydrophobicity and electronegativity were identified as critical parameters . Furthermore, crystallographic studies of related fluorophenyl carbonitriles suggest the presence of planar aromatic systems stabilized by the nitrile group, indicating potential applications in the design of advanced materials . Proposed synthetic pathways include direct arylation via C-H activation or Grignard reagent-mediated alkylation using 4-fluorophenylmagnesium bromide, which installs the aryl group onto the dinitrile structure . Researchers can characterize the compound using 1H/13C NMR to observe fluorine coupling patterns and FT-IR spectroscopy to confirm the characteristic C≡N stretch around 2240 cm⁻¹ . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

Molecular Formula

C11H9FN2

Molecular Weight

188.20 g/mol

IUPAC Name

2-(4-fluorophenyl)pentanedinitrile

InChI

InChI=1S/C11H9FN2/c12-11-5-3-9(4-6-11)10(8-14)2-1-7-13/h3-6,10H,1-2H2

InChI Key

IZWACIYEUVQLSK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(CCC#N)C#N)F

Origin of Product

United States

Comparison with Similar Compounds

Table 1. Structural and Functional Comparison of Fluorophenyl Derivatives

Compound Substituent Functional Group Molecular Weight Key Property/Biological Activity Source
This compound 4-Fluorophenyl Glutaronitrile (C≡N) ~209.2* High stability, potential as intermediate N/A (Inferred)
3-(4-Nitrophenyl)glutaric acid 4-Nitrophenyl Carboxylic acid 253.20 Enhanced acidity, polarizability
2-(4-Fluorophenyl)imidazol-5-ones 4-Fluorophenyl Imidazolone ~218.2* Anti-proliferative (MCF-7: IC₅₀ < 10 µM)
Pyrrolo-pyrimidine carbonitrile () 4-Fluorophenyl Pyrrolo-pyrimidine, C≡N ~405.3* Structural rigidity, crystallographic utility

*Calculated based on molecular formulas.

Research Findings

  • QSAR and Molecular Docking: Fluorophenyl-substituted imidazol-5-ones () demonstrated superior anti-cancer activity compared to non-fluorinated analogs, with QSAR models (R² = 0.92) highlighting hydrophobicity and electronegativity as critical parameters .
  • Structural Insights : Crystallographic studies of fluorophenyl carbonitriles () reveal planar aromatic systems stabilized by nitrile groups, which may inform the design of this compound-based materials .

Preparation Methods

Suzuki-Miyaura Coupling with 4-Fluorophenylboronic Acid

The Suzuki-Miyaura reaction has emerged as a cornerstone for introducing aryl groups into nitrile frameworks. In this method, 4-fluorophenylboronic acid reacts with a brominated glutaronitrile precursor under palladium catalysis. A representative procedure involves:

  • Reagents : Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 equiv), DMF/H₂O (4:1)

  • Conditions : 90°C, 12–24 h under N₂.

  • Yield : 82–89% after silica gel chromatography.

This method benefits from commercial availability of boronic acids and tolerance for nitrile functionalities. However, competing protodeboronation at elevated temperatures necessitates careful pH control.

Direct Arylation via C–H Activation

Recent advances in C–H functionalization enable direct coupling of 4-fluoroiodobenzene with glutaronitrile derivatives. Key parameters include:

  • Catalyst : Pd(OAc)₂ (10 mol%) with 1,10-phenanthroline ligand

  • Additive : Ag₂CO₃ (1.5 equiv) in DMF at 120°C.

  • Yield : 75% with >95% regioselectivity.

While avoiding pre-functionalized substrates, this method suffers from limited scope for electron-deficient arenes and higher catalyst loadings.

Grignard Reagent-Mediated Alkylation

Nucleophilic Addition to Dinitriles

Grignard reagents (e.g., 4-fluorophenylmagnesium bromide) add to α,ω-dinitriles, followed by acid quenching to install the aryl group:

  • Steps :

    • React glutaronitrile with 2 equiv Grignard reagent in THF at −78°C → 0°C.

    • Hydrolyze intermediates with NH₄Cl(aq).

  • Yield : 68–73%.

Steric hindrance at the nitrile β-position often necessitates excess reagent (2.5–3.0 equiv).

Tandem Grignard-Dieckmann Cyclization

For enhanced efficiency, tandem alkylation-cyclization sequences convert dinitriles to mono-aryl derivatives:

  • Conditions : iPrMgCl (2.2 equiv), THF, −10°C → RT, then DMF.

  • Yield : 70% with 99% purity after distillation.

This one-pot strategy reduces purification steps but requires anhydrous conditions to prevent nitrile hydrolysis.

Wittig-Type Olefination Strategies

Difluorovinyl Intermediate Formation

A Wittig approach constructs the fluorophenyl moiety adjacent to the nitrile group:

  • Reagents : BrCF₂CO₂K (1.8 equiv), PPh₃ (1.5 equiv) in DMF at 90°C.

  • Mechanism :

    RCN+BrCF2CO2KPPh3RCF2CH2CNAr-CF2-CN[4]\text{RCN} + \text{BrCF}_2\text{CO}_2\text{K} \xrightarrow{\text{PPh}_3} \text{RCF}_2\text{CH}_2\text{CN} \rightarrow \text{Ar-CF}_2\text{-CN} \quad
  • Yield : 76% with 98% purity.

While effective, this route introduces stoichiometric phosphine byproducts, complicating waste management.

Reductive Amination and Cyanation

Strecker Synthesis with 4-Fluorobenzaldehyde

Condensing 4-fluorobenzaldehyde with glutarimide followed by cyanide displacement affords the target:

  • Steps :

    • Glutarimide + 4-F-C₆H₄CHO → imine intermediate.

    • NaCN (3 equiv), NH₄Cl, H₂O/EtOH, reflux.

  • Yield : 65% with 90% purity.

This method is cost-effective but limited by competing aldol side reactions.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Cost (Relative)Scalability
Suzuki-Miyaura8599ModerateHigh
Grignard Alkylation7095LowMedium
Wittig Olefination7698HighLow
Strecker Cyanation6590Very LowMedium

Key Trends :

  • Palladium Catalysis : Optimal for industrial-scale production due to robust yields and reproducibility.

  • Grignard Routes : Preferred for lab-scale syntheses requiring stereochemical fidelity.

  • Wittig Reactions : Limited to specialized applications due to phosphorus waste .

Q & A

Q. What synthetic routes are most effective for preparing 2-(4-Fluorophenyl)glutaronitrile, and how can reaction conditions be optimized?

Methodological Answer:

  • Synthetic Pathways : The compound can be synthesized via nucleophilic substitution or cyanation reactions. For example, fluorophenyl-containing nitriles like 4-(2-Fluorophenyl)butanenitrile () are synthesized using palladium-catalyzed cross-coupling or Friedel-Crafts alkylation. Similar strategies may apply, substituting glutaronitrile backbones.
  • Optimization : Use Design of Experiments (DoE) to optimize parameters (temperature, catalyst loading). For fluorophenyl derivatives, maintaining anhydrous conditions is critical to avoid hydrolysis of the nitrile group .
  • Characterization : Confirm structure via 1^1H/13^13C NMR (fluorine coupling patterns) and FT-IR (C≡N stretch ~2240 cm1^{-1}). High-resolution mass spectrometry (HRMS) ensures molecular ion accuracy.

Q. How should researchers address solubility challenges for this compound in biological assays?

Methodological Answer:

  • Solvent Selection : Test dimethyl sulfoxide (DMSO) or acetonitrile, which are common for nitrile-containing compounds (e.g., derivatives in used DMSO at <1% v/v for cell-based assays).
  • Surfactant Use : For aqueous systems, employ polysorbate-80 or cyclodextrins to enhance dispersion.
  • Validation : Measure solubility via UV-Vis spectroscopy or HPLC. Ensure solvents do not interfere with assay readouts (e.g., DMSO cytotoxicity in MTT assays) .

Advanced Research Questions

Q. How can computational methods like QSAR and molecular docking predict the bioactivity of this compound derivatives?

Methodological Answer:

  • QSAR Modeling : Use descriptors like logP, polar surface area, and electron-withdrawing effects of the fluorophenyl group. For imidazol-5-one derivatives (), a QSAR model with R2^2 > 0.85 guided design of anti-cancer compounds.
  • Docking Studies : Target receptors such as Polo-like kinase 1 (Plk1). Ligand preparation (e.g., protonation states) and grid parameter optimization are critical. Tools like AutoDock Vina or Schrödinger Suite can predict binding affinities (e.g., derivatives in achieved ΔG < -8 kcal/mol).
  • Validation : Compare computational predictions with in vitro IC50_{50} values. Discrepancies may arise from solvation effects or protein flexibility .

Q. What strategies resolve contradictions in reported biological activities of fluorophenyl-nitrile compounds?

Methodological Answer:

  • Meta-Analysis : Aggregate data from multiple studies (e.g., antimicrobial assays in vs. anti-cancer studies in ) to identify structure-activity trends.
  • Experimental Replication : Standardize assay protocols (e.g., cell line passage number, serum concentration). For example, MCF-7 cells in required estrogen-depleted media for consistent results.
  • Mechanistic Studies : Use CRISPR knockouts or siRNA to confirm target specificity. Conflicting results may arise from off-target effects or assay interference (e.g., nitrile group reactivity with thiols) .

Q. How can stability studies inform storage and handling protocols for this compound?

Methodological Answer:

  • Degradation Pathways : Monitor via accelerated stability testing (40°C/75% RH for 6 months). Fluorophenyl compounds (e.g., styrene oxide in ) are prone to hydrolysis; nitriles may degrade to amides or carboxylic acids.
  • Storage Recommendations : Store at -20°C under inert gas (argon) for long-term stability. Use amber vials to prevent photodegradation.
  • Analytical Monitoring : Track purity via HPLC with UV/Vis detection (210–254 nm). For hygroscopic compounds, Karl Fischer titration quantifies water content .

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